6-chloro-3,4-Pyridinedimethanol
Description
6-Chloro-3,4-pyridinedimethanol is a pyridine derivative featuring hydroxylmethyl (-CH2OH) groups at positions 3 and 4 and a chlorine substituent at position 5.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
[2-chloro-5-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2 |
InChI Key |
CMBNKEFMXGDNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridoxine (5-Hydroxy-6-Methyl-3,4-Pyridinedimethanol)
Structural Differences :
- Substituents: Pyridoxine (CAS 65-23-6) has a hydroxyl (-OH) at position 5 and a methyl (-CH3) at position 6, whereas 6-chloro-3,4-pyridinedimethanol replaces these with chlorine (Cl) .
- Molecular Weight: Pyridoxine hydrochloride has a molecular weight of 205.64 g/mol (C8H11NO3·HCl). The chloro analog’s theoretical formula (C7H7ClNO2) suggests a lower molecular weight (~175.59 g/mol), assuming loss of -OH and -CH3 groups.
Functional Implications :
Pyridoxine Derivatives (Esters)
Examples :
- Pyridoxine Dicaprylate (INCI): 3,4-dioctanoate ester of pyridoxine.
- Pyridoxine Dilaurate: 3,4-diester with dodecanoic acid .
Comparison :
- Substituents: These derivatives replace hydroxyl groups with acyl chains, enhancing lipid solubility. In contrast, this compound retains hydroxyl groups but introduces chlorine.
- Applications : Esters are used in cosmetics as antistatic agents and humectants . The chloro analog’s applications remain speculative but could involve medicinal chemistry due to halogenated motifs.
Hydrochlorothiazide (6-Chloro-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-7-Sulfonamide 1,1-Dioxide)
Structural Differences :
Functional Contrast :
- Bioactivity: Hydrochlorothiazide is a diuretic, while this compound’s bioactivity is unconfirmed but may differ due to structural disparities.
6-Chloro-3,4-Diiodo (1H)Indazole
Structural Differences :
Functional Implications :
- Reactivity: Iodine’s bulkiness and electronegativity may hinder solubility compared to the pyridinedimethanol analog.
Data Tables
Table 1: Key Properties of Compared Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Applications |
|---|---|---|---|---|---|
| This compound* | Pyridine | 3,4-(CH2OH); 6-Cl | ~175.59 (theoretical) | N/A | Research/Pharmaceuticals |
| Pyridoxine Hydrochloride | Pyridine | 3,4-(CH2OH); 5-OH; 6-CH3 | 205.64 | 65-23-6 | Vitamin B6, Metabolism |
| Pyridoxine Dicaprylate | Pyridine | 3,4-dioctanoate esters | 422.56 (C24H38NO5) | N/A | Cosmetic Antistatic Agent |
| Hydrochlorothiazide | Benzothiadiazine | 6-Cl; sulfonamide group | 297.72 | 58-93-5 | Diuretic |
| 6-Chloro-3,4-Diiodoindazole | Indazole | 6-Cl; 3,4-I2 | 404.37 | 887568-29-8 | Research (unvalidated) |
*Theoretical values inferred from structural analogs.
Research Findings and Implications
- Chlorine vs. Hydroxyl/Methyl Groups : Chlorine’s electronegativity may enhance stability under acidic conditions compared to pyridoxine, which is light- and heat-sensitive .
- Synthetic Utility : The chloro substituent could facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Limitations and Contradictions
- Nomenclature Conflicts: Some sources use varying synonyms (e.g., "pyridoxine" vs. "5-hydroxy-6-methyl-3,4-pyridinedimethanol") , requiring careful cross-referencing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
